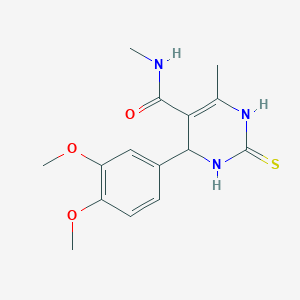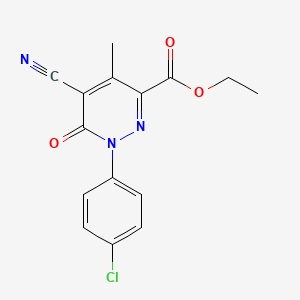![molecular formula C16H16F6N4O4S B11615960 N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B11615960.png)
N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a trifluoromethyl group, and a benzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the trifluoromethyl group, and the coupling with the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylisoxazol-5-yl)-4-[({[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]amino}carbonyl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl acetoacetate : An organic compound used as a chemical intermediate.
- Disilane-bridged architectures : Organosilicon compounds with unique electronic properties.
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride : A condensing agent used in various chemical transformations.
Propiedades
Fórmula molecular |
C16H16F6N4O4S |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
1-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C16H16F6N4O4S/c1-8-9(2)25-30-12(8)26-31(28,29)11-6-4-10(5-7-11)23-13(27)24-14(3,15(17,18)19)16(20,21)22/h4-7,26H,1-3H3,(H2,23,24,27) |
Clave InChI |
OUCLHMCRJNYLMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(C)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one](/img/structure/B11615884.png)
![N-benzyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615888.png)

![2-[(4-methoxybenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615897.png)
![6-imino-N,11-dimethyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615905.png)

![2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11615917.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615920.png)
![2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11615933.png)
![1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615936.png)
![(5E)-1-(4-methoxyphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11615938.png)
![6-Amino-3-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11615946.png)
![1,3-dimethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11615954.png)
![3,4-dimethoxy-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11615959.png)
